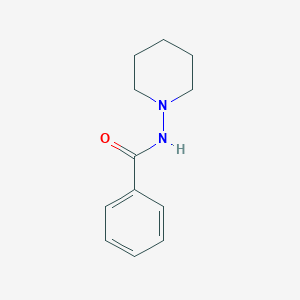
N-(piperidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O It consists of a benzamide moiety attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
N-(piperidin-1-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of b-piperidinoalanine as a starting material. This compound undergoes amidation reactions with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-piperidinyl)benzoic acid, while reduction could produce N-(1-piperidinyl)methylbenzamide.
科学研究应用
Chemical Properties and Structure
N-(piperidin-1-yl)benzamide features a benzamide moiety with a piperidine ring, which contributes to its unique chemical properties. The molecular formula is C12H16N2O, and its structural configuration plays a crucial role in its biological activity.
Medicinal Chemistry
This compound is primarily explored for its therapeutic potential. Its applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent antitumor effects. For instance, one study reported an IC50 value of 0.25 μM against HepG2 liver cancer cells, suggesting strong cytotoxicity. Mechanistic studies revealed that it induces apoptosis through a p53/p21-dependent pathway.
- Antiviral Properties : The compound has shown promise as an antiviral agent, particularly against Hepatitis C virus (HCV). A series of derivatives demonstrated effective concentrations (EC50) in the low micromolar range (~2.57 μM), indicating potential for further development as antiviral agents.
- Neuropharmacology : Piperidine derivatives are known for their central nervous system effects. Studies suggest they may have anti-emetic, anti-psychotic, and anti-convulsant activities, making them candidates for treating neurological disorders.
Biological Applications
This compound is investigated for its interactions with biological macromolecules:
- Enzyme Inhibition : This compound is being studied as a potential enzyme inhibitor, which could lead to new therapeutic strategies against various diseases.
- Receptor Modulation : It has been evaluated as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs), showing selective inhibition and contributing to the understanding of receptor subtype involvement in pathophysiological states .
Case Study 1: Antitumor Efficacy
In preclinical studies, this compound derivatives were tested for their ability to induce apoptosis in cancer cells. Flow cytometry analysis indicated significant apoptosis induction in treated cells compared to controls, supporting its anticancer potential.
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral efficacy of related benzamide compounds against Ebola and Marburg viruses. Compounds from this class exhibited EC50 values below 10 μM in Vero cell assays, highlighting their potential as broad-spectrum antiviral agents .
作用机制
The mechanism of action of N-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) protein, which plays a crucial role in cellular response to hypoxia . This activation leads to the upregulation of downstream target genes, promoting apoptosis in tumor cells.
相似化合物的比较
N-(piperidin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(piperidin-4-yl)benzamide: This compound also contains a piperidine ring attached to a benzamide moiety but at a different position.
N-(2-piperidinyl)benzamide: Another structural isomer with the piperidine ring attached at the 2-position. It may have distinct chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
属性
CAS 编号 |
5454-07-9 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
InChI 键 |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















